molecular formula C9H10N2O3S B3434119 2-(2-Aminoethyl)-1,2-benzisothiazol-3(2h)-one 1,1-dioxide hydrochloride CAS No. 771583-00-7

2-(2-Aminoethyl)-1,2-benzisothiazol-3(2h)-one 1,1-dioxide hydrochloride

Cat. No.: B3434119
CAS No.: 771583-00-7
M. Wt: 226.25 g/mol
InChI Key: MHUGPXDLFIAQMP-UHFFFAOYSA-N
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Description

2-(2-Aminoethyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound features a benzisothiazole ring, which is a fused bicyclic structure containing both sulfur and nitrogen atoms. The presence of the aminoethyl group and the hydrochloride salt form enhances its solubility and reactivity, making it a valuable reagent in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminoethyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide hydrochloride typically involves the following steps:

    Formation of the Benzisothiazole Ring: The initial step involves the cyclization of o-aminothiophenol with chloroacetic acid to form the benzisothiazole ring. This reaction is usually carried out in the presence of a base such as sodium hydroxide under reflux conditions.

    Introduction of the Aminoethyl Group: The benzisothiazole intermediate is then reacted with ethylenediamine in the presence of a suitable catalyst, such as palladium on carbon, to introduce the aminoethyl group.

    Oxidation: The resulting compound is oxidized using hydrogen peroxide or another oxidizing agent to form the 1,1-dioxide derivative.

    Formation of the Hydrochloride Salt: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors are used to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminoethyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify its reactivity.

    Reduction: Reduction reactions can be used to convert the 1,1-dioxide group back to the corresponding sulfide.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

    Oxidation Products: Further oxidized derivatives with additional functional groups.

    Reduction Products: Sulfide derivatives.

    Substitution Products: Compounds with various substituents on the aminoethyl group.

Scientific Research Applications

2-(2-Aminoethyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Aminoethyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by forming covalent bonds with key amino acid residues. Additionally, its ability to form stable complexes with proteins and other biomolecules makes it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Aminoethyl)-1,2-benzisothiazol-3(2H)-one: Lacks the 1,1-dioxide group, resulting in different reactivity and solubility properties.

    2-(2-Aminoethyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide: Similar structure but without the hydrochloride salt, affecting its solubility and stability.

Uniqueness

2-(2-Aminoethyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide hydrochloride is unique due to its combination of the benzisothiazole ring, the aminoethyl group, and the 1,1-dioxide functionality. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

2-(2-aminoethyl)-1,1-dioxo-1,2-benzothiazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3S/c10-5-6-11-9(12)7-3-1-2-4-8(7)15(11,13)14/h1-4H,5-6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHUGPXDLFIAQMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401186378
Record name 1,2-Benzisothiazol-3(2H)-one, 2-(2-aminoethyl)-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401186378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

771583-00-7
Record name 1,2-Benzisothiazol-3(2H)-one, 2-(2-aminoethyl)-, 1,1-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=771583-00-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Benzisothiazol-3(2H)-one, 2-(2-aminoethyl)-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401186378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2-Aminoethyl)-1,2-benzisothiazol-3(2h)-one 1,1-dioxide hydrochloride
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2-(2-Aminoethyl)-1,2-benzisothiazol-3(2h)-one 1,1-dioxide hydrochloride
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2-(2-Aminoethyl)-1,2-benzisothiazol-3(2h)-one 1,1-dioxide hydrochloride
Reactant of Route 4
2-(2-Aminoethyl)-1,2-benzisothiazol-3(2h)-one 1,1-dioxide hydrochloride
Reactant of Route 5
2-(2-Aminoethyl)-1,2-benzisothiazol-3(2h)-one 1,1-dioxide hydrochloride
Reactant of Route 6
2-(2-Aminoethyl)-1,2-benzisothiazol-3(2h)-one 1,1-dioxide hydrochloride

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